molecular formula C9H11Br2NO B13081050 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13081050
M. Wt: 309.00 g/mol
InChI Key: ZGXUDGWXDBFKQL-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is a brominated ethanolamine derivative characterized by a 3,4-dibromophenylmethyl group attached to the amino moiety of ethanolamine.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11Br2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

ZGXUDGWXDBFKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dibromobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The dibromo group can be reduced to form a less halogenated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a mono- or non-halogenated derivative.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol with key analogs reported in the evidence, focusing on substituents, molecular properties, and functional roles:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features Reference
This compound 3,4-dibromophenylmethyl C₉H₁₀Br₂NO 328.00* Bromine substituents enhance lipophilicity and potential halogen bonding. -
YTK-A76 3,4-bis(benzyloxy)benzyl, 2-(2-aminoethoxy)ethanol C₂₅H₂₉NO₄ 407.51 Benzyloxy groups increase steric bulk; 39.1% synthetic yield reported .
YTK-2205 3,4-diphenethoxybenzyl C₂₅H₂₇NO₂ 381.49 Phenethoxy groups enhance solubility; modulates p62 in macroautophagy .
ATB1021 3,4-bis((4-fluorobenzyl)oxy)phenoxy, (R)-configured hydroxyethylamino-propan-2-ol C₂₄H₂₄F₂NO₄ 444.46 Fluorine substituents improve metabolic stability; activates mitophagy .
2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenylethan-1-ol 3,4-dichlorophenylmethyl, diphenylethanol backbone C₂₁H₁₉Cl₂NO 372.29 Dichloro substitution and diphenyl groups enhance antifungal activity .

*Calculated based on molecular formula.

Structural and Functional Analysis

Halogen Substituent Effects

  • Bromine vs. Chlorine: The dibromo analog (target compound) exhibits higher molar mass and lipophilicity compared to dichloro derivatives (e.g., C₂₁H₁₉Cl₂NO, 372.29 g/mol) . Bromine’s larger atomic radius may enhance halogen bonding with biological targets but could reduce solubility.
  • Fluorine: ATB1021’s 4-fluorobenzyl groups improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Backbone Modifications

  • Ethanolamine vs. In contrast, the ethanolamine backbone in YTK-2205 supports autophagy modulation via hydrophilic interactions .

Biological Activity

The compound 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol , commonly referred to as a dibromophenyl derivative, is an amino alcohol that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₀Br₂N₁O, indicating the presence of two bromine atoms on a phenyl ring attached to an amino alcohol structure. The IUPAC name reflects its complex structure which plays a crucial role in its biological interactions.

Antimicrobial Activity

Research indicates that compounds with dibromophenyl moieties often exhibit significant antimicrobial properties. For instance, studies have shown that similar dibrominated compounds demonstrate effective antibacterial activity against various strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of halogen substituents is believed to enhance the bioactivity of these compounds due to their ability to disrupt microbial cell membranes .

Table 1: Antimicrobial Activity of Dibromophenyl Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundPseudomonas aeruginosa18.62
2,6-dipiperidino-1,4-dibromobenzeneStaphylococcus aureus20.00
Ciprofloxacin (Control)Various22.98

Antioxidant Activity

The antioxidant properties of this compound have been explored in vitro. Studies suggest that while the compound exhibits some antioxidant activity, it is often surpassed by its metal complexes. This suggests a potential for further development into formulations that enhance its efficacy through complexation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can inhibit substrate binding and catalytic processes, leading to various biological effects depending on the target pathways involved .
  • Membrane Disruption : The presence of bromine atoms in the structure is likely to enhance membrane permeability in microbial cells, facilitating the compound's antimicrobial effects .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various dibromophenyl derivatives including this compound. Results showed that this compound exhibited a significant zone of inhibition against Pseudomonas aeruginosa, indicating promising potential as an antimicrobial agent .

Comparative Analysis with Other Compounds

Comparative studies involving dibrominated compounds indicated that those with similar structures often exhibited enhanced bioactivity due to their ability to interact with biological membranes and proteins effectively. For instance, derivatives containing multiple bromine atoms were found to be more potent than their non-brominated counterparts in several assays .

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